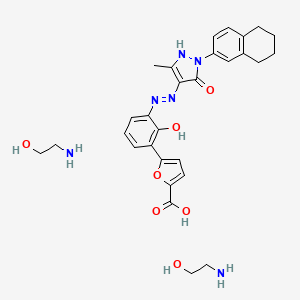

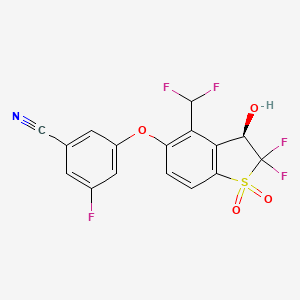

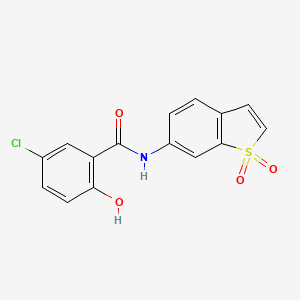

Hydroxystilbamidine bis(methanesulfonate)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Es una base débil que puede atravesar las membranas celulares en su forma no cargada, lo que la hace adecuada para el etiquetado de neuronas y el estudio de las vías neuronales . Este compuesto es conocido por su intensa fluorescencia, alta resistencia a la decoloración y compatibilidad con diversas técnicas neurohistoquímicas .

Mecanismo De Acción

El mecanismo de acción de la Hidroxiestilbamidina (metanosulfonato) involucra su capacidad para unirse al ADN extracelular y a los lisosomas. En los Tripanosomas, se une selectivamente al ADN cinetoplasto, inhibiendo la división celular y la reproducción . En la levadura, se une al ADN extranuclear, causando mutaciones . Las propiedades de fluorescencia de este compuesto le permiten etiquetar neuronas y estudiar su morfología y conectividad .

Análisis Bioquímico

Biochemical Properties

Hydroxystilbamidine bis(methanesulfonate) has the ability to bind to both DNA and RNA, and it has been found to be a powerful inhibitor of cellular ribonucleases . It can cross cell membranes in its uncharged form . The compound exhibits intense fluorescence, extensive filling of dendrites, high resistance to fading, no uptake by undamaged fibers, and no diffusion from labelled cells .

Cellular Effects

Hydroxystilbamidine bis(methanesulfonate) is used to label neurons and investigate the early effects of hearing loss . It is used to study morphological features of extensive axonal projections within the Central Nervous System (CNS) by labelling the cells .

Molecular Mechanism

The molecular mechanism of Hydroxystilbamidine bis(methanesulfonate) involves its ability to bind to both DNA and RNA . This binding capability allows it to inhibit cellular ribonucleases .

Transport and Distribution

Hydroxystilbamidine bis(methanesulfonate) is a weak base and can cross cell membranes in its uncharged form

Métodos De Preparación

La Hidroxiestilbamidina (metanosulfonato) se sintetiza a través de una serie de reacciones químicas que involucran 2-hidroxiestilbeno y 4,4'-dicarboxamidina. Las condiciones de reacción típicamente implican el uso de ácido metanosulfónico como reactivo para formar la sal de metanosulfonato . Los métodos de producción industrial no están bien documentados, pero el compuesto está disponible comercialmente con altos niveles de pureza (≥96.0% HPLC) .

Análisis De Reacciones Químicas

La Hidroxiestilbamidina (metanosulfonato) experimenta varias reacciones químicas, incluyendo:

Reducción: Las reacciones de reducción pueden alterar los grupos funcionales presentes en el compuesto.

Sustitución: Las reacciones de sustitución pueden ocurrir, particularmente involucrando al grupo metanosulfonato.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, reductores y nucleófilos. Los principales productos formados dependen de las condiciones de reacción y los reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

La Hidroxiestilbamidina (metanosulfonato) tiene una amplia gama de aplicaciones de investigación científica:

Neurociencia: Se utiliza como trazador retrógrado fluorescente para el mapeo neuronal y el estudio del transporte axonal.

Histoquímica: Se emplea como una tinción histoquímica para etiquetar neuronas e investigar vías neuronales.

Biología Molecular: Se une tanto al ADN como al ARN, lo que la hace útil para estudiar las interacciones de los ácidos nucleicos.

Investigación Médica: Investiga los efectos tempranos de la pérdida auditiva y otras afecciones neurológicas.

Comparación Con Compuestos Similares

La Hidroxiestilbamidina (metanosulfonato) es parte de la serie de compuestos diaminas aromáticas, que incluye:

- Pentamidina

- Propamidina

- Estilbamidina

- Berenil

En comparación con estos compuestos, la Hidroxiestilbamidina (metanosulfonato) es única debido a su intensa fluorescencia y alta resistencia a la decoloración . Es particularmente útil en la investigación neurológica por su capacidad para etiquetar neuronas sin difundirse desde las células etiquetadas .

Propiedades

IUPAC Name |

4-[(E)-2-(4-carbamimidoylphenyl)ethenyl]-3-hydroxybenzenecarboximidamide;methanesulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O.2CH4O3S/c17-15(18)12-5-2-10(3-6-12)1-4-11-7-8-13(16(19)20)9-14(11)21;2*1-5(2,3)4/h1-9,21H,(H3,17,18)(H3,19,20);2*1H3,(H,2,3,4)/b4-1+;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGNSQKCULHSJDC-HFPMQDOPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)O.CS(=O)(=O)O.C1=CC(=CC=C1C=CC2=C(C=C(C=C2)C(=N)N)O)C(=N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)O.CS(=O)(=O)O.C1=CC(=CC=C1/C=C/C2=C(C=C(C=C2)C(=N)N)O)C(=N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O7S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223769-64-0 |

Source

|

| Record name | 223769-64-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.